molecular formula C13H18N2S B12678131 1-Butyl-5-phenyl-2-imidazolidinethione CAS No. 186424-04-4

1-Butyl-5-phenyl-2-imidazolidinethione

Cat. No.: B12678131
CAS No.: 186424-04-4
M. Wt: 234.36 g/mol
InChI Key: MWPTUNSIFAINSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-5-phenyl-2-imidazolidinethione can be synthesized through several methods. One common approach involves the reaction of phenylglycine methyl ester with butyl isothiocyanate under controlled conditions . The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-phenyl-2-imidazolidinethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butyl-5-phenyl-2-imidazolidinethione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-5-phenyl-2-imidazolidinethione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, disrupting their growth and replication. .

Comparison with Similar Compounds

1-Butyl-5-phenyl-2-imidazolidinethione can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for various applications.

Properties

CAS No.

186424-04-4

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

1-butyl-5-phenylimidazolidine-2-thione

InChI

InChI=1S/C13H18N2S/c1-2-3-9-15-12(10-14-13(15)16)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,14,16)

InChI Key

MWPTUNSIFAINSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(CNC1=S)C2=CC=CC=C2

Origin of Product

United States

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